molecular formula C13H15ClN2 B11874013 7-Chloro-8-methyl-2-propylquinolin-4-amine CAS No. 1189105-56-3

7-Chloro-8-methyl-2-propylquinolin-4-amine

Cat. No.: B11874013
CAS No.: 1189105-56-3
M. Wt: 234.72 g/mol
InChI Key: UQXCWPKWOWEBCG-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-propylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

7-Chloro-8-methyl-2-propylquinolin-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-propylquinolin-4-amine involves interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting key biological pathways, leading to antimicrobial, antimalarial, and anticancer activities .

Comparison with Similar Compounds

Biological Activity

7-Chloro-8-methyl-2-propylquinolin-4-amine is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly malaria, cancer, and infections.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2, with a molecular weight of approximately 220.70 g/mol. Its structure includes:

  • A chlorine atom at the 7-position,
  • A methyl group at the 8-position,
  • A propyl group at the 2-position of the quinoline ring.

These structural features are critical for its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

Antimalarial Activity

This compound has shown promising results in antimalarial studies. Its mechanism of action primarily involves:

  • Interference with heme detoxification processes in malaria parasites, leading to toxic heme accumulation and subsequent parasite death. This mechanism is crucial for developing new antimalarial agents .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. The structure allows for modifications that could enhance its efficacy against cancer cells, making it a candidate for further research in oncology .

Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties, although more research is needed to fully elucidate its spectrum of activity against various pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, allowing for the efficient production of this compound and its derivatives. Research has demonstrated that specific structural modifications can significantly enhance biological activity.

Table: Comparison of Quinoline Derivatives

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineAmino group at position 4Antimalarial
4-MethylaminoquinolineMethyl group at position 4Anticancer
7-ChloroquinolineChlorine at position 7Antimicrobial
6-MethoxyquinolineMethoxy group at position 6Antimicrobial
5-FluoroquinolineFluorine at position 5Antiviral

This table illustrates how specific substitutions can influence biological activity within the quinoline family .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline-based compounds, including:

  • In vitro Studies : A study evaluated the antimalarial effects using the pLDH assay on cultured malaria parasites. The results indicated a significant reduction in parasitemia levels when treated with this compound .
  • Structure Activity Relationship (SAR) Analysis : Research focused on identifying optimal side chains for increased activity against malaria. The findings suggested that compounds with specific hydrophobic characteristics showed enhanced efficacy .
  • Metabolic Stability Studies : Investigations into the metabolic pathways revealed that N-dealkylation was a major route of metabolism for quinoline derivatives, impacting their pharmacokinetic profiles .

Properties

CAS No.

1189105-56-3

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

7-chloro-8-methyl-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

UQXCWPKWOWEBCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N

Origin of Product

United States

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